molecular formula C13H19N5O B2724995 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide CAS No. 2034556-33-5

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide

Cat. No.: B2724995
CAS No.: 2034556-33-5
M. Wt: 261.329
InChI Key: JABXHVBDIUGFFN-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide is a synthetic compound that belongs to the class of triazolopyrimidines. This class of compounds is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazolopyrimidine core followed by the attachment of the propyl and pentanamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to enhance efficiency and reduce costs.

Chemical Reactions Analysis

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s ability to bind to specific sites on these targets and modulate their activity is crucial for its biological effects.

Comparison with Similar Compounds

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide can be compared with other triazolopyrimidine derivatives, such as:

Properties

IUPAC Name

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c1-2-3-6-12(19)14-7-4-5-11-8-15-13-16-10-17-18(13)9-11/h8-10H,2-7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABXHVBDIUGFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCCC1=CN2C(=NC=N2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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